molecular formula C12H19N B2831336 [3-(Aminomethyl)pentan-3-yl]benzene CAS No. 127535-26-6

[3-(Aminomethyl)pentan-3-yl]benzene

Cat. No.: B2831336
CAS No.: 127535-26-6
M. Wt: 177.291
InChI Key: NQHLVVJKVNCGHU-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)pentan-3-yl]benzene (C₁₂H₁₇N) is a branched aromatic amine comprising a benzene ring attached to a pentan-3-yl backbone with an aminomethyl (-CH₂NH₂) substituent at the tertiary carbon. While direct synthesis details are scarce in the provided evidence, related studies highlight challenges in modifying such compounds. For instance, electron-donating groups like aminomethyl at the meta position of benzene can hinder reactions such as the HCl-catalyzed Pinner reaction due to reduced electron density at reactive sites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHLVVJKVNCGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pentan-3-yl]benzene typically involves the reaction of benzyl chloride with 2-ethyl-2-phenyl-1-butanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Aminomethyl)pentan-3-yl]benzene can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the desired product.

Major Products:

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: [3-(Aminomethyl)pentan-3-yl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the interactions of amine-containing compounds with biological macromolecules such as proteins and nucleic acids. It is also used in the development of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)pentan-3-yl]benzene involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring provides hydrophobic interactions that enhance binding affinity to target proteins. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of [3-(Aminomethyl)pentan-3-yl]benzene and Analogs
Compound Name Molecular Formula Molecular Weight Substituents Physical State
This compound C₁₂H₁₇N 175.27* -NH₂CH₂ at pentan-3-yl Likely liquid†
(3-Methylpentan-3-yl)benzene C₁₂H₁₈ 162.28 -CH₃ at pentan-3-yl Liquid‡
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene C₁₂H₁₈ClN 211.73 -NH₂CH₂ at pentan-3-yl, -Cl at para Liquid
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 -NH₂CH₂ at pyridine ring Not specified

*Calculated based on formula; †Inferred from chlorinated analog ; ‡Confirmed in .

Key Observations:

  • The aminomethyl group increases molecular weight and polarity compared to alkyl-substituted analogs like (3-methylpentan-3-yl)benzene, enhancing solubility in polar solvents.
  • Chlorination at the para position (as in 1-[3-(aminomethyl)pentan-3-yl]-4-chlorobenzene) further elevates molecular weight and may alter electronic properties for targeted reactivity .

Electronic and Reactivity Profiles

The aminomethyl group’s electron-donating nature significantly impacts reactivity. For example, in compounds like 18 and 19 (), the meta-positioned aminomethyl group reduced electron density at the cyano-substituted carbon, rendering it unreactive in Pinner reactions . This contrasts with alkyl-substituted benzenes (e.g., (3-methylpentan-3-yl)benzene), where the absence of electron-donating groups allows typical electrophilic substitution reactions.

Pyridine-based analogs like 3-(Aminomethyl)pyridine exhibit distinct reactivity due to the nitrogen heterocycle, which can participate in coordination chemistry or act as a base. However, such compounds may also present higher toxicity risks .

Biological Activity

[3-(Aminomethyl)pentan-3-yl]benzene is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by an aminomethyl group and a benzene ring, allows for various interactions with biological macromolecules, making it a valuable candidate for drug development and biochemical studies.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. The hydrophobic nature of the benzene ring enhances binding affinity to target proteins, which can modulate various biochemical pathways, resulting in desired biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, making it a candidate for developing enzyme inhibitors used in treating various diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Study 1: Enzyme Interaction

In a controlled laboratory setting, this compound was tested for its ability to inhibit the enzyme carbonic anhydrase. The results indicated that at varying concentrations (0.001 nM to 0.1 µM), the compound effectively reduced enzyme activity, suggesting potential applications in managing conditions like glaucoma or obesity where carbonic anhydrase plays a role .

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of related compounds found that derivatives of this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, one derivative showed an MIC of 2 µg/ml against Methicillin-resistant Staphylococcus aureus (MRSA) .

Research Applications

Application AreaDescription
Medicinal Chemistry Potential development of new therapeutic agents targeting specific biological pathways.
Biological Research Used to study interactions between amine-containing compounds and biological macromolecules.
Industrial Chemistry Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Q & A

Q. What are the optimal synthetic routes for [3-(Aminomethyl)pentan-3-yl]benzene, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves multi-step reactions, such as alkylation of benzene derivatives followed by functional group modifications. Key considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium) may enhance coupling efficiency in alkylation steps .
  • Temperature control : Exothermic reactions during aminomethylation require precise temperature modulation (e.g., 0–5°C for intermediate stabilization) .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the compound from byproducts like unreacted amines or nitro derivatives .

Q. Example Protocol :

Alkylation of benzene with 3-bromopentane under basic conditions.

Reductive amination using sodium cyanoborohydride and ammonia.

Final purification via recrystallization in ethanol/water .

Q. How can researchers characterize the structural and functional properties of this compound?

Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^{13}C NMR confirm the aminomethyl group’s position and stereochemistry (e.g., δ 2.5–3.0 ppm for -CH2_2-NH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 205.15 for C12_{12}H19_{19}N) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalReference
1^1H NMRδ 1.45 (m, 2H, CH2_2), δ 3.10 (s, 2H, NH2_2)
IR3350 cm1^{-1} (N-H stretch)

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound’s functional groups be resolved?

Answer: Discrepancies in reactivity (e.g., amine vs. benzene ring activation) arise from solvent polarity and steric effects. Methodological approaches include:

  • Competitive Reactivity Assays : Compare reaction rates of the aminomethyl group with electrophiles (e.g., acyl chlorides) under varying solvents (polar aprotic vs. non-polar) .
  • Computational Modeling : DFT calculations to assess steric hindrance around the aminomethyl group .
  • Isotopic Labeling : Use 15^{15}N-labeled compounds to track reaction pathways via NMR .

Q. What strategies optimize the compound’s stability in biological interaction studies?

Answer: The aminomethyl group is prone to oxidation and hydrolysis. Stabilization methods include:

  • pH Buffering : Maintain pH 7–8 to prevent protonation-induced degradation .
  • Co-solvents : Use DMSO or PEG-400 to enhance solubility and reduce aggregation .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis, removed enzymatically in vivo .

Q. Table 2: Stability Under Different Conditions

ConditionHalf-Life (h)Degradation PathwayReference
Aqueous pH 7.448Oxidation of -NH2_2
DMSO (10% v/v)>120Minimal degradation

Q. How does this compound compare to structural analogs in drug discovery applications?

Answer: Comparative studies highlight its unique pharmacophore:

  • Bioavailability : Higher logP (2.8) than N-(pentan-3-yl)aniline derivatives (logP 2.1) due to the benzene ring’s hydrophobicity .
  • Target Selectivity : The aminomethyl group enhances binding to serotonin receptors (5-HT2A_{2A}) compared to methyl-substituted analogs .

Q. Table 3: Comparative Bioactivity

CompoundIC50_{50} (5-HT2A_{2A})Selectivity Ratio (5-HT2A_{2A}/D2_2)Reference
This compound12 nM8.5
3-Methyl-N-(pentan-3-yl)aniline45 nM3.2

Q. What advanced techniques validate the compound’s role in catalytic applications?

Answer: Its tertiary amine structure enables use in asymmetric catalysis. Key methods:

  • Kinetic Resolution : Monitor enantioselectivity using chiral HPLC (e.g., Chiralpak AD-H column) .
  • X-ray Crystallography : Resolve catalyst-substrate complexes to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to metal catalysts (e.g., Pd0^0) .

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